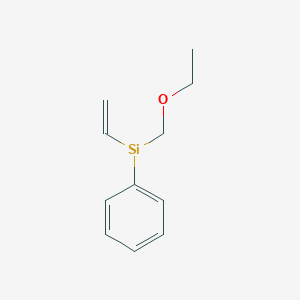
CID 78061709
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(ethoxymethyl)phenylsilane is an organosilicon compound characterized by the presence of a vinyl group (ethenyl), an ethoxymethyl group, and a phenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl(ethoxymethyl)phenylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl ethers with phenylsilane derivatives. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl ether .
Industrial Production Methods
Industrial production of ethenyl(ethoxymethyl)phenylsilane often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethenyl(ethoxymethyl)phenylsilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as halides or amines
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes, silyl ethers
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Ethenyl(ethoxymethyl)phenylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethenyl(ethoxymethyl)phenylsilane involves its ability to undergo various chemical transformations, primarily through the reactivity of its silicon atom and the vinyl group. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in diverse chemical reactions. The vinyl group provides a site for further functionalization, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the vinyl and ethoxymethyl groups.
Vinyltrimethoxysilane: Contains a vinyl group but has three methoxy groups instead of the phenyl and ethoxymethyl groups.
Ethylphenylsilane: Similar but has an ethyl group instead of the vinyl group.
Uniqueness
Ethenyl(ethoxymethyl)phenylsilane is unique due to the combination of its vinyl, ethoxymethyl, and phenyl groups. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis and materials science .
Properties
Molecular Formula |
C11H15OSi |
|---|---|
Molecular Weight |
191.32 g/mol |
InChI |
InChI=1S/C11H15OSi/c1-3-12-10-13(4-2)11-8-6-5-7-9-11/h4-9H,2-3,10H2,1H3 |
InChI Key |
GNNBYCFFZLBVDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[Si](C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















